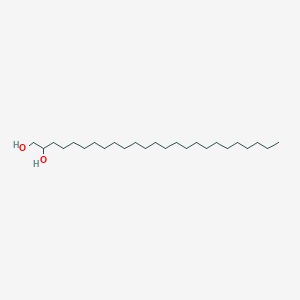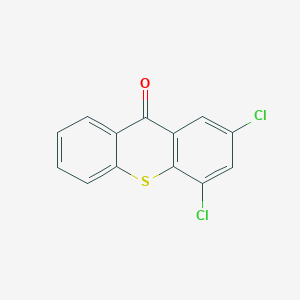![molecular formula C15H19F13O B14316194 1-[(Tridecafluorohexyl)oxy]nonane CAS No. 113659-14-6](/img/structure/B14316194.png)
1-[(Tridecafluorohexyl)oxy]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tridecafluorohexyl)oxy]nonane is a chemical compound known for its unique properties and applications. It is characterized by the presence of a tridecafluorohexyl group attached to a nonane backbone through an ether linkage. This compound is part of the broader class of fluorinated ethers, which are valued for their stability, hydrophobicity, and resistance to chemical and thermal degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tridecafluorohexyl)oxy]nonane typically involves the reaction of nonanol with tridecafluorohexyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether linkage. Common bases used include potassium carbonate or sodium hydride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the final product is achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Tridecafluorohexyl)oxy]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to an alcohol group.
Substitution: The fluorinated group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tridecafluorohexanol or tridecafluorohexanoic acid, while reduction can produce nonanol.
Applications De Recherche Scientifique
1-[(Tridecafluorohexyl)oxy]nonane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.
Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its resistance to chemical and thermal degradation.
Mécanisme D'action
The mechanism by which 1-[(Tridecafluorohexyl)oxy]nonane exerts its effects is primarily related to its fluorinated structure. The tridecafluorohexyl group imparts hydrophobicity and stability, allowing the compound to interact with hydrophobic environments, such as lipid bilayers. This interaction can influence the behavior of membrane proteins and other hydrophobic molecules. The ether linkage provides flexibility and resistance to hydrolysis, making the compound suitable for various applications.
Comparaison Avec Des Composés Similaires
- 1-[(Perfluorooctyl)oxy]nonane
- 1-[(Tridecafluorooctyl)oxy]decane
- 1-[(Nonafluorobutyl)oxy]hexane
Comparison: 1-[(Tridecafluorohexyl)oxy]nonane is unique due to its specific fluorinated group and nonane backbone. Compared to similar compounds, it offers a balance of hydrophobicity and stability, making it suitable for a wide range of applications. The length of the fluorinated chain and the nonane backbone contribute to its distinct properties, such as lower surface tension and higher thermal stability compared to shorter or longer fluorinated ethers.
Propriétés
Numéro CAS |
113659-14-6 |
|---|---|
Formule moléculaire |
C15H19F13O |
Poids moléculaire |
462.29 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)nonane |
InChI |
InChI=1S/C15H19F13O/c1-2-3-4-5-6-7-8-9-29-15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-9H2,1H3 |
Clé InChI |
VGXARVYKZDBRKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

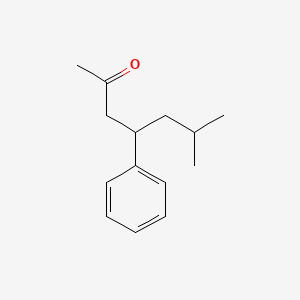
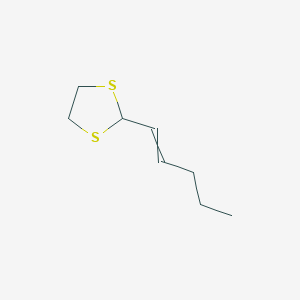
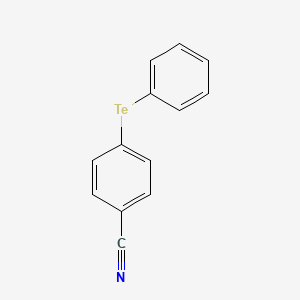
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
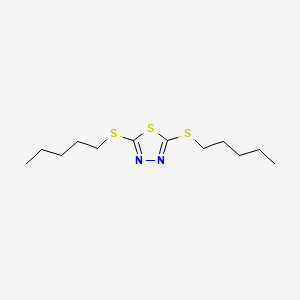
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)

![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
